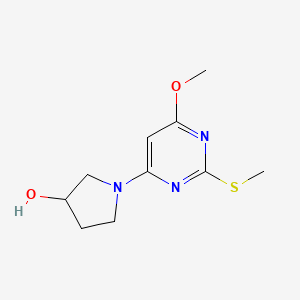

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

This compound features a pyrimidine core substituted with a methoxy group at position 6, a methylthio group at position 2, and a pyrrolidin-3-ol moiety at position 4. Its molecular formula is C${10}$H${16}$N$3$O$2$S (calculated based on structural analysis), with a molecular weight of 255.37 g/mol.

Properties

IUPAC Name |

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGHQWHZQKGRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCC(C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-6-methoxypyrimidine, the methylthio group can be introduced via nucleophilic substitution using sodium methanethiolate.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable diamine and an aldehyde or ketone.

Hydroxylation: The hydroxyl group on the pyrrolidine ring can be introduced through selective oxidation using reagents such as m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Catalytic hydrogenation using palladium on carbon.

Nucleophiles: Sodium methanethiolate, amines, alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

Biological Studies: Its unique structure allows it to be used in studies of enzyme inhibition and receptor binding.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy and methylthio groups may play a role in binding to these targets, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of analogs:

Key Observations:

- Piperidine (6-membered) derivatives may exhibit improved steric compatibility in certain enzymatic pockets .

- Substituent Effects: Ethoxy substitution (vs. methoxy) increases lipophilicity, which could enhance metabolic stability but reduce aqueous solubility .

Commercial Availability and Use Cases

- The target compound and its azetidine analog (CAS 1353977-93-1) are widely available from suppliers like BLD Pharm Ltd. and Combi-Blocks Inc., with prices ranging from $1534.00/250 mg to $3835.00/1 g .

- The azetidine carboxylic acid variant is explicitly noted for applications in medicinal chemistry and biomedicine, suggesting roles as intermediates in kinase inhibitor development .

Biological Activity

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, with the CAS number 1353985-21-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrimidine ring substituted with methoxy and methylthio groups linked to a pyrrolidine moiety, suggests promising interactions with various biological targets.

- Molecular Formula : CHNOS

- Molecular Weight : 241.31 g/mol

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structural features suggest it may act as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation.

Anticancer Activity

Research has shown that compounds with similar structures can inhibit tubulin polymerization, indicating that this compound may also possess anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated significant antiproliferative effects against several cancer cell lines.

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 3.1 |

| Compound B | HCT116 (colon cancer) | 2.2 |

| This compound | TBD | TBD |

The proposed mechanism of action for this compound involves its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This disruption can lead to cell cycle arrest and apoptosis in cancer cells. The presence of the methoxy group enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against various bacterial strains. Further investigation is needed to determine the specific antimicrobial spectrum and mechanisms involved.

Case Studies

A recent study investigated the biological activity of several pyrimidine derivatives, including this compound. The study focused on:

- Antiproliferative Activity : Evaluated against multiple cancer cell lines.

- Antioxidant Capacity : Assessed using DPPH and ABTS assays.

- Antimicrobial Testing : Conducted against Gram-positive and Gram-negative bacteria.

Results Summary

The results indicated that compounds similar to this compound exhibited promising activity across all tested parameters, supporting further exploration into its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, and how can reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution on a pyrimidine core followed by pyrrolidine ring functionalization. For example:

- Step 1: Reacting 6-methoxy-2-(methylthio)pyrimidin-4-amine with a halogenating agent (e.g., POCl₃) to introduce a leaving group (e.g., Cl) at the 4-position.

- Step 2: Coupling with pyrrolidin-3-ol via SNAr (nucleophilic aromatic substitution) in a polar aprotic solvent like acetonitrile or DMF, often requiring elevated temperatures (70–100°C) .

- Optimization: Solvent choice (e.g., acetonitrile vs. dichloromethane) and reaction time significantly impact yield. For instance, acetonitrile may enhance nucleophilicity but prolong reaction times, risking side reactions .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- 1H/13C NMR: Critical for confirming regiochemistry. For example, the methoxy group (-OCH₃) at the 6-position of the pyrimidine ring appears as a singlet (~δ 3.8–4.0 ppm), while the pyrrolidin-3-ol protons show distinct splitting patterns due to stereochemistry .

- IR Spectroscopy: Identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹ for the pyrrolidin-3-ol moiety) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Light Sensitivity: The pyrimidine-thioether moiety is prone to photodegradation; store in amber vials at -20°C .

- Moisture Sensitivity: The hydroxyl group in pyrrolidin-3-ol may lead to hygroscopicity. Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites. For example, the pyrimidine ring’s 5-position is electron-deficient due to the methoxy and methylthio groups, making it reactive toward electrophilic substitutions .

- Molecular Docking: Guides rational design for biological targets. The pyrrolidine ring’s stereochemistry can be modeled to optimize binding affinity with enzymes (e.g., kinases) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Answer:

- Assay-Specific Optimization: Adjust buffer pH (e.g., Tris-HCl vs. PBS) to stabilize the compound’s protonation state. For example, the pyrrolidin-3-ol’s hydroxyl group may ionize at physiological pH, altering solubility .

- Metabolite Interference: Use LC-MS to identify degradation products (e.g., oxidation of methylthio to methylsulfonyl) that may skew results .

Q. How can low yields in large-scale synthesis be addressed?

Answer:

- Catalytic Systems: Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency. A study using CuI/1,10-phenanthroline increased yields by 20% in analogous pyrimidine-pyrrolidine couplings .

- Workflow Design: Continuous-flow reactors reduce side reactions (e.g., oligomerization) by controlling residence time and temperature gradients .

Q. What are the challenges in achieving enantiomeric purity, and how are they mitigated?

Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. The pyrrolidin-3-ol’s stereocenter is prone to racemization under acidic conditions; neutral pH during purification is critical .

- Asymmetric Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereochemistry during pyrrolidine ring formation .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Polar Aprotic Solvents: DMF enhances nucleophilicity but may decompose at high temperatures, forming dimethylamine byproducts. Alternatives like THF/water mixtures balance reactivity and stability .

- Microwave Assistance: Reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity in Pd-mediated couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.